

Introduction: Elucidating Molecular Structure Through Vibrational Energetics

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Cyclohexyl(phenyl)methanol*

CAS No.: 945-49-3

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Cyclohexyl(phenyl)methanol, a secondary alcohol containing both saturated aliphatic and aromatic moieties, presents a compelling subject for vibrational spectroscopy. Its structural characterization is fundamental in various fields, from synthetic chemistry to pharmaceutical development, where it may serve as a key intermediate or final product. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose, providing a rapid, non-destructive, and highly specific molecular fingerprint. This guide provides an in-depth analysis of the IR spectrum of **cyclohexyl(phenyl)methanol**, grounded in first principles of molecular vibrations and supported by field-proven experimental protocols. The objective is to move beyond simple peak identification to a deeper understanding of how the spectrum reflects the molecule's precise architecture and intermolecular interactions.

The Vibrational Signature: A Triumvirate of Functional Groups

The infrared spectrum of **cyclohexyl(phenyl)methanol** is dominated by the characteristic absorptions of its three primary structural components: the hydroxyl group, the phenyl group, and the cyclohexyl group. Each functional group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at specific, predictable frequencies. The

interplay of these absorptions provides a comprehensive and definitive identification of the molecule.

The Hydroxyl (-OH) Group: The Hallmark of an Alcohol

The hydroxyl group provides the most prominent and easily identifiable features in the spectrum.

- **O-H Stretching Vibration:** The most characteristic absorption for an alcohol is the O-H stretch. In a condensed phase sample (such as a KBr pellet or a neat liquid film), intermolecular hydrogen bonding causes this peak to appear as a very strong and notably broad band in the 3500-3200 cm^{-1} region.[1][2] The significant broadness is a direct consequence of the sample's population of molecules existing in a variety of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different vibrational frequency. [3] An unassociated, or "free," hydroxyl group, observable in a very dilute solution with a non-polar solvent, would present a sharper, weaker peak near 3600 cm^{-1} . [4] The presence of the broad, intense band is therefore not just an identification of the -OH group but also a confirmation of its engagement in hydrogen bonding.
- **C-O Stretching Vibration:** The stretching of the carbon-oxygen single bond provides another key diagnostic peak. For a secondary alcohol like **cyclohexyl(phenyl)methanol**, this vibration results in a strong absorption band in the 1260-1050 cm^{-1} range.[1][2] Its exact position can be influenced by coupling with other vibrations, but its presence in this region, combined with the O-H stretch, is conclusive evidence for the alcohol functionality.

The Phenyl (C₆H₅-) Group: Aromatic Characteristics

The phenyl group contributes a series of sharp, well-defined peaks that are characteristic of an aromatic system.

- **Aromatic C-H Stretching:** The stretching vibrations of the sp^2 -hybridized carbon-hydrogen bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm^{-1} , typically in the 3100-3000 cm^{-1} range.[5] These peaks are usually of medium to weak intensity and can sometimes appear as small shoulders on the more intense aliphatic C-H stretching bands.

- **Aromatic C=C Stretching:** The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a characteristic pattern of two to four medium-to-strong bands in the 1600-1450 cm^{-1} region.[6] These peaks are a reliable indicator of an aromatic ring's presence.
- **C-H Out-of-Plane Bending ("OOP"):** In the fingerprint region, strong absorptions resulting from the out-of-plane bending of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[7] For a monosubstituted ring, as in **cyclohexyl(phenyl)methanol**, two strong bands are typically observed: one between 770-730 cm^{-1} and another between 710-690 cm^{-1} .

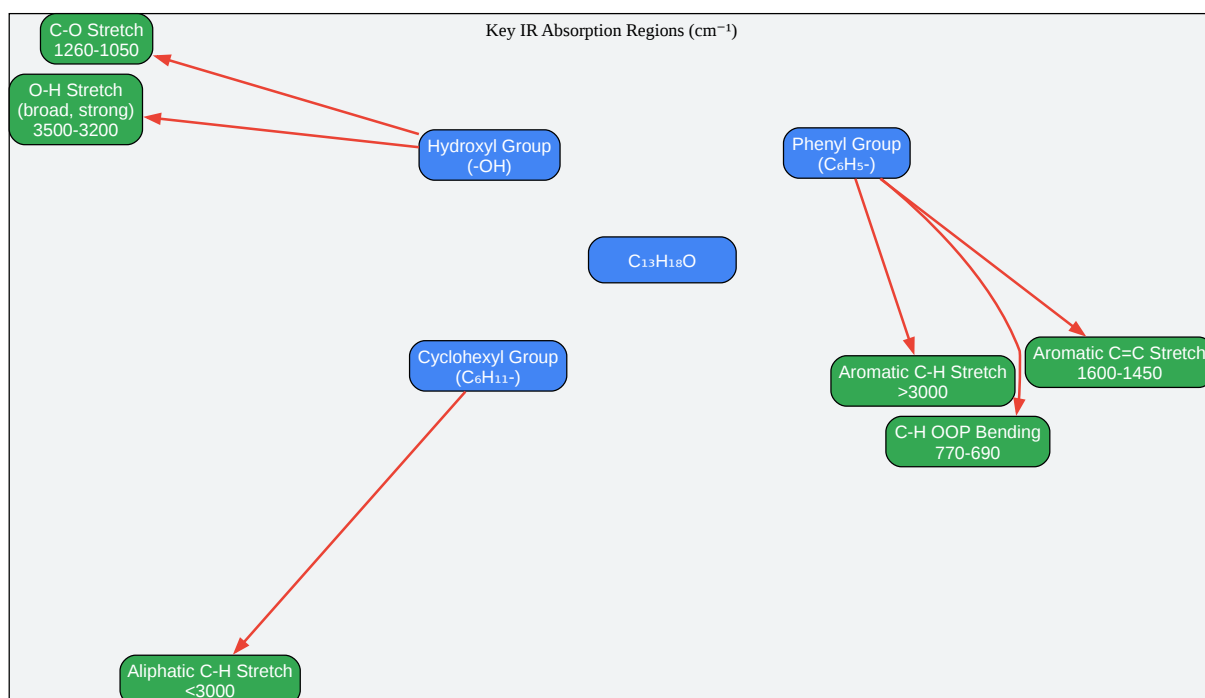
The Cyclohexyl (C₆H₁₁-) Group: Aliphatic Signatures

The saturated cyclohexyl ring is identified by its characteristic aliphatic C-H vibrations.

- **Aliphatic C-H Stretching:** The stretching vibrations of the sp^3 -hybridized carbon-hydrogen bonds in the cyclohexyl ring result in strong, sharp absorptions just below 3000 cm^{-1} , typically in the 2960-2850 cm^{-1} range.[8] The presence of multiple CH_2 groups in the ring often leads to distinct symmetric and asymmetric stretching bands, making this region quite intense.
- **CH_2 Bending (Scissoring):** The scissoring vibration of the methylene (CH_2) groups in the cyclohexyl ring gives rise to a characteristic absorption of medium intensity around 1480-1440 cm^{-1} .[9]

Visualizing the Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of **cyclohexyl(phenyl)methanol** and its principal infrared absorption regions.



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